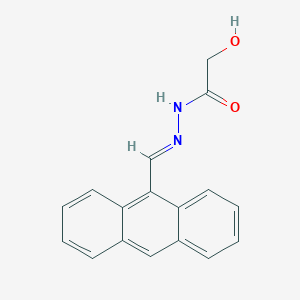
N'-(9-anthrylmethylene)-2-hydroxyacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(9-anthrylmethylene)-2-hydroxyacetohydrazide, commonly known as AHH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. AHH is a hydrazone derivative of anthracene and has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental chemistry.
Mecanismo De Acción
The mechanism of action of AHH is not fully understood, but it is believed to act by inhibiting the growth of cancer cells through the induction of apoptosis. AHH has also been shown to inhibit the activity of certain enzymes involved in bacterial and fungal cell wall biosynthesis, leading to cell death.
Biochemical and Physiological Effects:
AHH has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that AHH can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. AHH has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal strains, including antibiotic-resistant strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AHH has several advantages that make it an attractive compound for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits a range of interesting properties that make it useful for a variety of applications. However, AHH also has some limitations, including its tendency to degrade under certain conditions, making it difficult to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on AHH. One area of interest is the development of novel therapeutic agents based on the structure of AHH. Researchers are also interested in exploring the potential use of AHH as a fluorescent probe for biological imaging and as a sensor for detecting heavy metal ions in environmental samples. Additionally, further studies are needed to fully understand the mechanism of action of AHH and its potential applications in various fields.
Métodos De Síntesis
The synthesis of AHH can be achieved through various methods, including condensation reactions between anthracene-9-carbaldehyde and 2-hydroxyacetohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
AHH has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antibacterial, and antifungal activities, making it a promising candidate for the development of novel therapeutic agents. Additionally, AHH has been studied for its potential use as a fluorescent probe in biological imaging and as a sensor for detecting heavy metal ions in environmental samples.
Propiedades
Fórmula molecular |
C17H14N2O2 |
|---|---|
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
N-[(E)-anthracen-9-ylmethylideneamino]-2-hydroxyacetamide |
InChI |
InChI=1S/C17H14N2O2/c20-11-17(21)19-18-10-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)16/h1-10,20H,11H2,(H,19,21)/b18-10+ |
Clave InChI |
TZPDBHQDXJEXBN-VCHYOVAHSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CO |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CO |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[2-(allyloxy)benzylidene]-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306697.png)
![5-(3-Allyl-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306700.png)
![Methyl 4-({5-[4-(2-anilino-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306701.png)
![N-{5-[4-(4-morpholinyl)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306703.png)
![N-{3-(2-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306704.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306706.png)
![N-{5-[4-(acetylamino)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306707.png)
![2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide](/img/structure/B306708.png)
![2-hydroxy-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B306710.png)
![2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B306711.png)
![N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306712.png)

![Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate](/img/structure/B306716.png)
